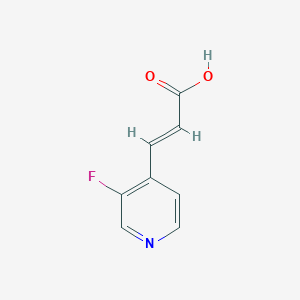

(2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHRBHXXXSAHAO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC(=C1/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with enones or similar compounds under controlled conditions. The specific methods may vary, but they often include techniques such as refluxing in solvents or microwave-assisted synthesis to enhance yield and purity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit significant activity against human hepatocellular carcinoma (Huh7), breast cancer (MCF7), and colorectal cancer (HCT116) cells. The compound demonstrated IC50 values lower than 5 µM in several cases, indicating potent antiproliferative properties .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cyclooxygenase Enzymes : The compound has been evaluated for its ability to inhibit COX-1 and COX-2 enzymes, which play critical roles in inflammation and cancer progression. In vitro studies have reported varying degrees of inhibition, with some derivatives showing significant activity against these enzymes .

- Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. This includes cell cycle arrest at the G2/M phase and modulation of cyclin-dependent kinases .

- Antioxidant Activity : The compound also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells .

Study 1: Antiproliferative Activity

A study investigating the antiproliferative effects of various derivatives of this compound found that compounds with a pyridyl moiety displayed enhanced activity against multiple cancer cell lines. The study utilized a series of derivatives to assess structure-activity relationships, revealing that modifications at specific positions could significantly alter biological potency .

Study 2: COX Inhibition

In another investigation focused on COX inhibition, several derivatives were synthesized and tested for their ability to inhibit platelet aggregation induced by arachidonic acid and collagen. Results indicated that certain modifications led to improved inhibition rates, suggesting potential applications in anti-inflammatory therapies .

Comparative Data Table

| Compound Derivative | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (µM) | Cell Line Tested |

|---|---|---|---|---|

| 5a | 30.52 | 16.14 | <5 | Huh7 |

| 5b | 11.17 | 1.24 | <5 | MCF7 |

| 5c | 2.55 | 0.0 | <5 | HCT116 |

| 5d | -3.88 | 0.0 | <5 | Huh7 |

| 5e | 3.79 | 1.26 | <5 | MCF7 |

Applications De Recherche Scientifique

Pharmaceutical Development

Therapeutic Agent Development

The compound is being investigated as a building block for synthesizing novel therapeutic agents. Its structure, which features a pyridine ring substituted with a fluorine atom and an unsaturated carboxylic acid group, may enhance its biological activity and selectivity towards specific targets. The fluorine atom can improve the lipophilicity and bioavailability of the compound, potentially leading to better pharmacokinetic properties.

Biological Activity Studies

Preliminary studies suggest that (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid may exhibit various biological activities. Interaction studies have been conducted to assess its binding affinity to different biological targets using techniques such as surface plasmon resonance and fluorescence spectroscopy. These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Agricultural Chemistry

Pesticide Development

The compound has potential applications in agricultural chemistry, particularly in the development of new pesticides. Its unique structure may confer specific modes of action against pests or pathogens, making it a candidate for further research in agrochemical formulations.

Cosmetic Applications

Skin Care Formulations

Due to its chemical properties, this compound could be explored for use in cosmetic formulations. The compound's ability to interact with biological systems may provide benefits in skin care products aimed at improving skin health or providing anti-aging effects. Research into its stability and efficacy in topical formulations is necessary to validate these applications .

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

- Synthesis and Characterization : Research has focused on optimizing synthetic routes to achieve high purity and yield of the compound, which is essential for its application in pharmaceutical development.

- Biological Testing : Various biological assays have been performed to evaluate the efficacy of the compound against specific disease models, indicating promising results that warrant further investigation.

- Agrochemical Formulations : Experimental formulations incorporating this compound have shown potential effectiveness against certain agricultural pests, highlighting its utility in pest management strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.